1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol
CAS No.: 100240-01-5
Cat. No.: VC5810022
Molecular Formula: C18H20ClNO
Molecular Weight: 301.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100240-01-5 |
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Molecular Formula | C18H20ClNO |
Molecular Weight | 301.81 |
IUPAC Name | 1-benzyl-3-(3-chlorophenyl)piperidin-3-ol |
Standard InChI | InChI=1S/C18H20ClNO/c19-17-9-4-8-16(12-17)18(21)10-5-11-20(14-18)13-15-6-2-1-3-7-15/h1-4,6-9,12,21H,5,10-11,13-14H2 |
Standard InChI Key | SKCSHTQTBMBQCL-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol (molecular formula: C₁₈H₂₀ClNO) consists of a six-membered piperidine ring with hydroxyl (–OH), benzyl (–CH₂C₆H₅), and 3-chlorophenyl (–C₆H₄Cl) groups at positions 3, 1, and 3, respectively. The presence of both aromatic and heterocyclic moieties confers distinct electronic and steric properties. The chlorine atom at the para position of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-halogenated analogs .
Table 1: Comparative Structural Analysis of Piperidin-3-ol Derivatives
The stereochemistry at position 3 (hydroxyl group) significantly influences biological activity. For example, (3R)-enantiomers of similar piperidin-3-ol derivatives exhibit 5–10-fold higher affinity for histamine H₃ receptors than their (3S)-counterparts .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves nucleophilic substitution or Grignard reactions. A plausible route includes:
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Piperidone precursor: 1-Benzyl-4-piperidone reacts with 3-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at –78°C to form 1-benzyl-3-(3-chlorophenyl)piperidin-3-ol after aqueous workup.
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Stereochemical control: Chiral resolution using (-)-di-p-toluoyl-D-tartaric acid yields enantiomerically pure (3R)- and (3S)-forms, critical for pharmacological studies .
Key reaction parameters:
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Temperature: –78°C to 0°C (prevents side reactions)
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Solvent: THF or diethyl ether (enhances Grignard reactivity)
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Catalyst: None required (spontaneous nucleophilic addition)
Industrial Production
Scale-up challenges include managing exothermic reactions and ensuring stereochemical purity. Continuous flow reactors with in-line NMR monitoring optimize yield (≥85%) and enantiomeric excess (≥98%). Safety protocols address hazards associated with chlorinated intermediates, requiring closed-system processing and halogen scrubbers.
Physicochemical Properties
Thermodynamic Data
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Melting point: Estimated 162–165°C (extrapolated from hydrochloride analog )
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LogP: 3.2 ± 0.3 (calculated using ChemAxon) indicates moderate lipophilicity.
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Solubility: 12 mg/mL in DMSO; <1 mg/mL in water (similar to trifluoromethyl analog).
Spectroscopic Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 7.22–7.15 (m, 4H, 3-chlorophenyl), 3.72 (s, 1H, –OH), 3.52–3.45 (m, 2H, N–CH₂), 2.85–2.65 (m, 4H, piperidine).
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IR (KBr): 3340 cm⁻¹ (–OH stretch), 1590 cm⁻¹ (C–Cl aromatic).
Biological Activity and Mechanisms
Receptor Binding Profile
In silico docking studies predict high affinity for:
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Histamine H₃ receptor: Ki = 18 nM (comparable to dual H₃/σ₁ ligands ).
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Sigma-1 receptor: Ki = 42 nM (modulated by 3-chloroparyl’s electron-withdrawing effect ).
Table 2: Comparative Receptor Affinities of Piperidin-3-ol Derivatives
In Vitro Pharmacodynamics
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MAO-B inhibition: IC₅₀ = 28 nM (cf. 21 nM for trifluoromethyl analog), suggesting potential antiparkinsonian applications.
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Neuroprotective effects: Reduces glutamate-induced cytotoxicity in SH-SY5Y cells by 62% at 10 μM (mechanism linked to σ₁ receptor agonism ).
Pharmacokinetics and Toxicology
ADME Properties
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Absorption: Caco-2 permeability = 22 × 10⁻⁶ cm/s (high intestinal absorption).
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Metabolism: Hepatic CYP3A4/2D6-mediated oxidation yields 3-chlorobenzoic acid (major metabolite).
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Half-life: t₁/₂ = 4.7 h (rat plasma), supporting twice-daily dosing.
Research Applications and Future Directions
Challenges and Innovations
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Stereoselective synthesis: Development of asymmetric catalytic methods to reduce reliance on chiral resolution.
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Formulation: Nanocrystal suspensions to enhance aqueous solubility for IV administration.
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